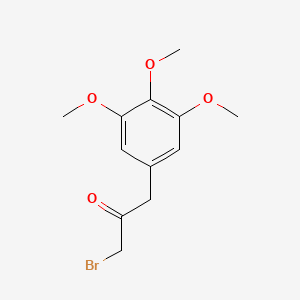
1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one is an organic compound that features a bromine atom attached to a propanone backbone, which is further substituted with a 3,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one typically involves the bromination of 3-(3,4,5-trimethoxyphenyl)propan-2-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or carboxylic acid derivative .
Scientific Research Applications
1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of trimethoxyphenyl derivatives.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anticancer activity through the inhibition of tubulin polymerization .
Comparison with Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 1-(2,4,5-Trimethoxyphenyl)propan-2-one
- 1-Bromo-3,4,5-trimethoxybenzene
Uniqueness: 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
651358-42-8 |
|---|---|
Molecular Formula |
C12H15BrO4 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
1-bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H15BrO4/c1-15-10-5-8(4-9(14)7-13)6-11(16-2)12(10)17-3/h5-6H,4,7H2,1-3H3 |
InChI Key |
FIFYBVNDCZDCBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















